molecular formula C19H36O3 B055471 Methyl 9-oxooctadecanoate CAS No. 1842-70-2

Methyl 9-oxooctadecanoate

Cat. No. B055471
CAS RN: 1842-70-2
M. Wt: 312.5 g/mol
InChI Key: NNUFZSSGONRIJT-UHFFFAOYSA-N
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Description

Methyl 9-oxooctadecanoate is a compound with the molecular formula C19H36O3 . It is also known by other names such as Methyl 9-oxostearate and methyl 9-ketostearate .


Synthesis Analysis

The synthesis of Methyl 9-oxooctadecanoate has been described in the literature . One method involves the reaction of thiocarbohydrazide with oxo fatty esters .


Molecular Structure Analysis

The molecular structure of Methyl 9-oxooctadecanoate is characterized by a chain of carbon atoms with a methyl ester group at one end and a 9-oxo group in the middle . The InChI code for this compound is InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18 (20)16-13-10-8-11-14-17-19 (21)22-2/h3-17H2,1-2H3 .


Chemical Reactions Analysis

Methyl 9-oxooctadecanoate can undergo various chemical reactions. For instance, it has been reported that it can react with thiocarbohydrazide to form hexahydrothioxotetrazine fatty derivatives .


Physical And Chemical Properties Analysis

Methyl 9-oxooctadecanoate has a molecular weight of 312.5 g/mol . It has a computed XLogP3-AA value of 6.1, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and 17 rotatable bonds . Its exact mass and monoisotopic mass are both 312.26644501 g/mol . Its topological polar surface area is 43.4 Ų .

Scientific Research Applications

Chemical Properties

Methyl 9-oxooctadecanoate is a chemical compound with the CAS Number: 1842-70-2 and a molecular weight of 312.49 . It is a type of fatty acid methyl ester .

Biodiesel Aging Research

Methyl 9-oxooctadecanoate is used in biodiesel aging research. The complexity of biodiesel aging has shown that the mechanism needs further research . The rate of aging product formation and associated interactions can help improve fuel quality .

Oxidation Kinetics

In the field of oxidation kinetics, Methyl 9-oxooctadecanoate plays a significant role. The kinetics of the formation of aging products of methyl oleate (C18:1) are studied . The aim was to reduce the complexity in order to be able to make more precise and detailed statements about the mechanism .

Epoxide Degradation

It is observed that the onset of formation of methyl 9-oxooctadecanoate begins after 40 h, which is consistent with the degradation of cis- and trans-epoxides . The degradation of epoxides also affects changes in aging behavior due to the formation of a new molecule .

Biofuel Research

As an already established fuel, biodiesel can help increase the regenerative capacity and sustainability of liquid chemical fuels . Biodiesel is a multi-component system of fatty acid methyl esters that can be produced from various feedstocks (e.g., vegetable oils, fatty acids, etc.) .

Solketal Influence

In mixtures with 3 wt% isopropylidene glycerine (solketal), after solketal decomposed in the blends, the aging process showed changes . The influence of solketal resulted in a higher number of acids and epoxides over time .

properties

IUPAC Name

methyl 9-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUFZSSGONRIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3 grams of the C8H17CH(CO2H)2 product obtained above were added, in small portions, to a mixture of 3.3 ml dihydropyran in 25 ml of benzene and 20 μl sulfuric acid, and stirred at 25° C., for 1 hour. Potassium hydroxide was added to neutralize the sulfuric acid, and the mixture was stirred for an additional 30 minutes. The solvent was then evaporated and, with 25 ml benzene, the mixture was added dropwise to NaH in 30 ml benzene, and stirred for 1 hour. 3 g of the CH3OCO(CH2)7COCl product prepared above was added dropwise and the mixture stirred overnight. Acetic acid (0.3 ml) was added and the mixture refluxed for 4 hours. The residue was taken up in ether, washed with 1N NaOH, water and brine, and dried. Chromatography on silica gel with 15% ethylacetate and hexane gave 1.5 g of C8H17CH2CO(CH2)7COOCH3.
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3 g
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25 mL
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20 μL
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0.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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